molecular formula C17H18N2O3 B6538985 N-[4-(carbamoylmethyl)phenyl]-2-(4-methoxyphenyl)acetamide CAS No. 1060353-09-4

N-[4-(carbamoylmethyl)phenyl]-2-(4-methoxyphenyl)acetamide

Cat. No.: B6538985
CAS No.: 1060353-09-4
M. Wt: 298.34 g/mol
InChI Key: PPEDYCHHWCBFOA-UHFFFAOYSA-N
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Description

N-[4-(Carbamoylmethyl)phenyl]-2-(4-methoxyphenyl)acetamide is a chemical compound offered for research and development purposes. This acetamide derivative features a molecular structure incorporating both a 4-methoxyphenyl group and a phenyl ring with a carbamoylmethyl substituent. Compounds with similar structural motifs, such as acetamide linkages and methoxyphenyl groups, are frequently investigated in various scientific fields for their potential biological and physicochemical properties . Researchers utilize such compounds in diverse applications, including as building blocks in organic synthesis, intermediates in pharmaceutical development, and as tools in biochemical studies . The carbamoyl group can participate in hydrogen bonding, which may influence the compound's interaction with biological targets or its crystallographic properties. This product is intended for use by qualified researchers in a laboratory setting only. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption. For specific storage and handling information, please refer to the safety data sheet (SDS).

Properties

IUPAC Name

2-[4-[[2-(4-methoxyphenyl)acetyl]amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-22-15-8-4-13(5-9-15)11-17(21)19-14-6-2-12(3-7-14)10-16(18)20/h2-9H,10-11H2,1H3,(H2,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPEDYCHHWCBFOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(carbamoylmethyl)phenyl]-2-(4-methoxyphenyl)acetamide can be achieved through several methods. One common approach involves the reaction of 4-(carbamoylmethyl)aniline with 4-methoxyphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature, yielding the desired product after purification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[4-(carbamoylmethyl)phenyl]-2-(4-methoxyphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[4-(carbamoylmethyl)phenyl]-2-(4-methoxyphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, such as cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(carbamoylmethyl)phenyl]-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating the activity of enzymes or receptors involved in key biological processes. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-[4-(carbamoylmethyl)phenyl]-2-(4-methoxyphenyl)acetamide with structurally related acetamide derivatives, highlighting key differences in substituents, molecular properties, and synthesis parameters:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Synthetic Yield Key Functional Groups Evidence Source
This compound (Target) 4-Methoxyphenyl, 4-carbamoylmethylphenyl C₁₇H₁₇N₃O₄ 327.34 Not reported Not reported Acetamide, carbamoyl, methoxy
N-(3-Chloro-4-fluorophenyl)-2-(4-methoxyphenyl)acetamide 4-Methoxyphenyl, 3-chloro-4-fluorophenyl C₁₅H₁₃ClFNO₂ 293.72 Not reported Not reported Acetamide, halogen (Cl, F), methoxy
2-(4-Methoxyphenyl)-N-{[4-(pyrrolidin-1-ylsulfonyl)phenyl]carbamothioyl}acetamide 4-Methoxyphenyl, pyrrolidinylsulfonyl, carbamothioyl C₂₀H₂₃N₃O₄S₂ 433.54 Not reported Not reported Carbamothioyl, sulfonyl, methoxy
N-{4-[(4-Methoxyphenyl)sulfamoyl]phenyl}acetamide 4-Methoxyphenylsulfamoyl C₁₅H₁₆N₂O₄S 320.37 Not reported Not reported Sulfonamide, methoxy, acetamide
2-(4-Methoxyphenylamino)-N-(4-morpholinosulfonylphenyl)acetamide (5j) 4-Methoxyphenylamino, morpholinosulfonyl C₁₉H₂₃N₃O₆S 421.47 Not reported Not reported Morpholinosulfonyl, amino, methoxy
N-(4-{[(3,4-Dimethylisoxazol-5-yl)amino]sulfonyl}phenyl)-2-[4-(4-methylphenyl)phenoxy]acetamide Biphenyl, dimethylisoxazolylsulfamoyl C₂₃H₂₃N₃O₅S 453.51 Not reported Not reported Sulfamoyl, isoxazole, biphenyl

Key Observations:

Structural Variations: The target compound uniquely combines a carbamoylmethyl group with a 4-methoxyphenyl acetamide backbone.

Molecular Weight and Complexity :

  • The target compound’s molecular weight (327.34 g/mol ) is lower than derivatives with bulky substituents (e.g., 433.54 g/mol in ), which may influence pharmacokinetic properties like membrane permeability .

Functional Group Impact: Carbamothioyl groups () introduce sulfur atoms, which can alter redox properties and stability compared to the target’s oxygen-based carbamoyl group .

Biological Activity

N-[4-(carbamoylmethyl)phenyl]-2-(4-methoxyphenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications in various fields.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

N 4 carbamoylmethyl phenyl 2 4 methoxyphenyl acetamide\text{N 4 carbamoylmethyl phenyl 2 4 methoxyphenyl acetamide}

This structure includes a carbamoylmethyl group and a methoxyphenyl group, which are critical for its biological activity.

This compound may exert its biological effects through several mechanisms:

  • Enzyme Modulation : The compound can inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.
  • Receptor Interaction : It may bind to specific receptors, modulating their activity and influencing various physiological processes.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although more research is needed to confirm these effects.

Antinflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. In vitro studies have shown that it can reduce the expression of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, which are critical in the inflammatory response .

Anticonvulsant Activity

A related study evaluated similar compounds for anticonvulsant properties. While specific data on this compound is limited, derivatives have shown efficacy in animal models, suggesting potential for this compound as well .

Research Findings

Several studies have explored the biological activity of compounds related to this compound. Below is a summary of key findings:

Study FocusFindings
Anti-inflammatory effectsSignificant reduction in COX-2 and iNOS expression in vitro .
Anticonvulsant propertiesRelated derivatives showed protection in MES tests at doses of 100 mg/kg .
Mechanism of actionModulates enzyme activity involved in inflammation and interacts with specific receptors.

Case Study 1: Anti-inflammatory Activity

In a controlled laboratory setting, this compound was tested against inflammatory markers. Results indicated a dose-dependent decrease in TNF-alpha and IL-6 levels, supporting its potential use in treating inflammatory disorders.

Case Study 2: Anticonvulsant Screening

In a study involving various acetamide derivatives, compounds similar to this compound were assessed for anticonvulsant activity using the maximal electroshock (MES) test. Results showed varying degrees of efficacy, with some compounds achieving significant protective effects against seizures at specified dosages .

Q & A

Q. What are the optimal synthetic strategies for N-[4-(carbamoylmethyl)phenyl]-2-(4-methoxyphenyl)acetamide and its analogs?

Synthesis typically involves multi-step reactions, including coupling carbamoylmethyl and methoxyphenyl precursors. For example:

  • Nucleophilic substitution : React 4-methoxyphenylacetic acid with 4-aminophenylcarbamoylmethyl chloride in dry DMF under nitrogen, catalyzed by triethylamine (yields: 62–84%) .
  • Purification : Use silica gel column chromatography (eluent: ethyl acetate/hexane, 3:7) and confirm intermediates via TLC (Rf = 0.5–0.7).
  • Optimization : Adjust reaction time (12–24 hours) and temperature (60–80°C) to improve yields.

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

  • ¹H/¹³C NMR : Acetamide protons appear at δ 2.1–3.5 ppm; methoxy carbons at δ 55–60 ppm .
  • LC-MS : Molecular ion peaks (e.g., [M+H]+ at m/z 329.3) confirm molecular weight .
  • FT-IR : Amide I band (~1650 cm⁻¹) and methoxy C-O stretch (~1250 cm⁻¹) validate functional groups .
  • Elemental analysis : C, H, N within ±0.4% of theoretical values ensures purity .

Q. What safety protocols are recommended for handling this compound?

  • Storage : Amber vials at 4°C under nitrogen to prevent hydrolysis .
  • Exposure management :
    • Inhalation: Move to fresh air; use N95 masks during powder handling.
    • Dermal contact: Wash with pH 7.4 soap/water.
    • Eye exposure: 15-minute saline flush .
  • Air monitoring : GC-MS to ensure workplace concentration <1 mg/m³ .

Advanced Research Questions

Q. How should researchers design structure-activity relationship (SAR) studies for pharmacological evaluation?

  • Substitution patterns : Introduce electron-withdrawing groups (e.g., -Cl) at the methoxyphenyl 4-position to enhance binding affinity. Modify carbamoyl groups to improve solubility (logP <3) .
  • Biological assays :
    • DHFR inhibition : Spectrophotometric IC₅₀ determination at 340 nm (Km = 10 µM) .
    • Cellular viability : MTT assay (72-hour exposure, IC₅₀ = 12–45 µM) .
  • Computational modeling : Molecular docking (AutoDock Vina, PDB: 1U72) predicts binding modes and affinity scores (ΔG = -9.2 kcal/mol) .

Q. What methodologies resolve contradictory bioactivity data between in vitro and cellular assays?

  • Parallel assays :
    • Enzyme kinetics : Recombinant DHFR assays (kcat/Km = 1.2 × 10⁴ M⁻¹s⁻¹) .
    • Cellular target engagement : CETSA shows thermal stabilization (ΔTm = 4.5°C) .
  • Metabolite profiling : LC-MS/MS (Q-Exactive HF) identifies active metabolites (e.g., demethylated derivatives) .
  • Pharmacokinetics : Microsomal stability assays (t₁/₂ >60 minutes) and plasma protein binding (>90%) explain bioavailability discrepancies .

Q. How can researchers address solubility challenges in biological testing?

  • Co-solvents : Use DMSO (final concentration ≤0.1%) with sonication (30 minutes, 40 kHz) .
  • Prodrug design : Introduce phosphate esters at the carbamoyl group (aqueous solubility increases 10-fold) .
  • Dynamic light scattering (DLS) : Confirm nanoparticle-free solutions (PDI <0.3) to avoid aggregation artifacts .

Data Contradiction Analysis

Example : Variability in enzyme inhibition (IC₅₀ = 2–50 µM) across studies may arise from:

  • Assay conditions : pH (6.5 vs. 7.4) alters protonation states of active site residues .
  • Compound purity : HPLC purity thresholds (>95%) reduce off-target effects .
  • Protein source : Recombinant vs. tissue-extracted DHFR exhibits differing kinetic parameters (Km = 8 vs. 15 µM) .

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